(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride
CAS No.: 2580090-86-2
Cat. No.: VC7359839
Molecular Formula: C5H12ClNO3
Molecular Weight: 169.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2580090-86-2 |
---|---|
Molecular Formula | C5H12ClNO3 |
Molecular Weight | 169.61 |
IUPAC Name | (2R)-4-hydroxy-2-(methylamino)butanoic acid;hydrochloride |
Standard InChI | InChI=1S/C5H11NO3.ClH/c1-6-4(2-3-7)5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);1H/t4-;/m1./s1 |
Standard InChI Key | ZXVSUEAZNIFFDT-PGMHMLKASA-N |
SMILES | CNC(CCO)C(=O)O.Cl |
Introduction
Chemical Structure and Stereochemical Properties
The compound’s structure features a butanoic acid backbone with critical substitutions:
-
C2: (R)-configured methylamino group (–NHCH₃)
-
C4: Hydroxyl group (–OH)
The stereochemistry at C2 distinguishes it from other isomers and influences its biological activity. Chiral resolution techniques such as X-ray crystallography or circular dichroism are essential for confirming its configuration. Comparative analysis with 4-(methylamino)butanoic acid hydrochloride (CAS 6976-17-6) reveals that the additional hydroxyl group in the queried compound increases polarity, as evidenced by its predicted log P value of −1.83 versus −0.14 for the analog .
Molecular Descriptors
Key physicochemical parameters derived from computational models include:
The hydroxyl group contributes to high aqueous solubility, making it suitable for intravenous formulations.
Synthesis and Optimization
While no direct synthesis protocols for (2R)-4-Hydroxy-2-(methylamino)butanoic acid hydrochloride are documented, analogous compounds suggest viable pathways:
Boc-Protection Strategy
A method for 4-(methylamino)butanoic acid hydrochloride involves Boc (tert-butoxycarbonyl) protection using di-tert-butyldicarbonate in dichloromethane (DCM) with triethylamine, yielding 70–100% under mild conditions . Adapting this approach, the hydroxyl group at C4 could be introduced via oxidation or hydroxylation during backbone assembly. For example, BH₃·THF-mediated reduction followed by TPAP (tetrapropylammonium perruthenate) oxidation might install the hydroxyl group stereoselectively .
Chiral Resolution
Achieving the (R)-configuration necessitates asymmetric synthesis or enzymatic resolution. Chiral auxiliaries like Evans’ oxazolidinones or lipase-catalyzed kinetic resolutions could enforce stereocontrol at C2.
Hazard | Precaution |
---|---|
Irritant (skin/eyes) | Use PPE (gloves, goggles) |
Hygroscopicity | Store under nitrogen |
Regulatory status remains undefined, requiring full Investigational New Drug (IND) profiling for clinical use.
Research Gaps and Future Directions
-
Stereoselective Synthesis: Develop asymmetric routes to ensure high enantiomeric excess.
-
In Vivo Pharmacokinetics: Assess absorption, distribution, and metabolism in animal models.
-
Target Identification: Screen against neurotransmitter receptors using radioligand binding assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume